N,N-Di-Boc-6-chloro-9H-purin-2-amine

Description

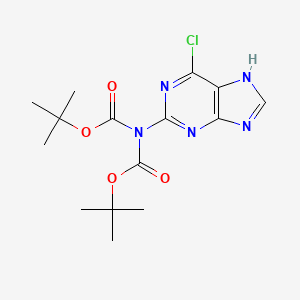

Structure

3D Structure

Properties

Molecular Formula |

C15H20ClN5O4 |

|---|---|

Molecular Weight |

369.80 g/mol |

IUPAC Name |

tert-butyl N-(6-chloro-7H-purin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

InChI |

InChI=1S/C15H20ClN5O4/c1-14(2,3)24-12(22)21(13(23)25-15(4,5)6)11-19-9(16)8-10(20-11)18-7-17-8/h7H,1-6H3,(H,17,18,19,20) |

InChI Key |

GKOLVYWIMCHXMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC2=C(C(=N1)Cl)NC=N2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Profile & Synthetic Utility: N,N-Di-Boc-6-chloro-9H-purin-2-amine

[1]

Executive Summary

N,N-Di-Boc-6-chloro-9H-purin-2-amine (CAS: 309947-87-3) represents a "privileged scaffold" in modern nucleoside chemistry. Unlike its parent compound, 2-amino-6-chloropurine, which suffers from poor solubility and ambiguous regioselectivity, the Di-Boc variant offers a lipophilic, regiocontrolled platform.

Its primary utility lies in the Mitsunobu reaction , where the bis-protection of the exocyclic amine prevents competitive N-alkylation, directing coupling exclusively to the N9 (or N7) imidazole nitrogen. This guide outlines the physicochemical rationale for its use, detailed synthesis protocols, and downstream transformation pathways.

Physicochemical Characterization

The introduction of two tert-butoxycarbonyl (Boc) groups drastically alters the electronic and physical landscape of the purine core.

Structural Specifications

| Property | Value | Notes |

| IUPAC Name | tert-butyl N-[(tert-butoxy)carbonyl]-N-(6-chloro-9H-purin-2-yl)carbamate | |

| CAS Number | 309947-87-3 | |

| Molecular Formula | C₁₅H₂₀ClN₅O₄ | |

| Molecular Weight | 369.80 g/mol | Significant increase over parent (169.57 g/mol ) |

| Appearance | White to pale yellow foam/solid | Often isolated as a viscous oil that solidifies upon standing |

| Solubility | High: DCM, THF, EtOAc, MeOHLow: Water, Hexanes | Lipophilicity facilitates silica gel chromatography |

| pKa (N9-H) | ~8–9 (Estimated) | The electron-withdrawing Boc groups increase the acidity of the N9 proton compared to the parent amine |

Electronic Effects & Stability

-

Steric Bulk: The bulky Di-Boc group shields the N2 position, rendering it inert to electrophilic attack during alkylation sequences.

-

Electronic Deactivation: The carbamate groups withdraw electron density from the pyrimidine ring, slightly activating the C6-chloride towards nucleophilic aromatic substitution (SNAr), though this reaction is typically reserved for a later stage.

-

Lability: The Boc groups are stable to basic conditions (e.g., carbonate bases used in alkylation) but are rapidly cleaved in acidic media (TFA/DCM or HCl/Dioxane).

Synthetic Pathways: Preparation of the Scaffold

The synthesis of the title compound is a direct protection of commercially available 2-amino-6-chloropurine.

Reaction Logic

The reaction utilizes Di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-Dimethylaminopyridine (DMAP) . DMAP acts as a nucleophilic catalyst, activating the Boc anhydride.

-

Stoichiometry: A slight excess (2.2 – 2.5 equiv) of Boc₂O is required to ensure bis-protection. Mono-Boc intermediates are common byproducts if stoichiometry is uncontrolled.

-

Solvent Choice: THF is preferred for its ability to solubilize the intermediate species.

Visualization of Synthesis

Figure 1: Step-wise protection of 2-amino-6-chloropurine. The reaction is driven to completion to avoid mixtures of mono/di-protected species.

Core Application: The Mitsunobu Reaction[5][6][7][8][9]

The defining application of N,N-Di-Boc-6-chloro-9H-purin-2-amine is its use as a pronucleophile in the Mitsunobu reaction . This pathway is the gold standard for synthesizing carbocyclic nucleosides (e.g., Abacavir, Entecavir analogs).

Mechanistic Advantage

In the absence of protection, the exocyclic amine (N2) of purines can compete with the imidazole nitrogen (N9/N7) for alkylation. By locking the N2 position with two Boc groups, the molecule presents only one acidic site (N9-H) for deprotonation by the betaine intermediate formed from PPh₃ and DIAD/DEAD.

Regioselectivity (N9 vs. N7)

While the Di-Boc protection prevents N2 alkylation, the N9 vs. N7 selectivity remains an intrinsic property of the purine.

-

N9-Alkylation (Preferred): Generally favored due to thermodynamic stability and steric factors.

-

N7-Alkylation (Minor): Can occur, particularly with sterically demanding alcohols.

-

Separation: The lipophilic nature of the Di-Boc groups makes the separation of N9/N7 isomers via flash column chromatography (silica gel) significantly easier than with unprotected purines.

Reaction Workflow

Figure 2: The Mitsunobu coupling workflow. The Di-Boc scaffold serves as the acidic pronucleophile.

Experimental Protocols

Synthesis of N,N-Di-Boc-6-chloro-9H-purin-2-amine

Validation: This protocol scales linearly from 1g to 50g.

-

Setup: Charge a dry round-bottom flask with 2-amino-6-chloropurine (1.0 equiv) and anhydrous THF (10 mL/g).

-

Activation: Add DMAP (0.1 equiv) and stir at room temperature for 10 minutes.

-

Addition: Add Boc₂O (2.5 equiv) portion-wise or as a solution in THF to control gas evolution (CO₂ is not released here, but thermal management is good practice).

-

Reaction: Stir at room temperature for 16 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (polar spot on baseline) should disappear, replaced by a high-Rf spot.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. If the oil does not solidify, triturate with cold hexanes or purify via flash chromatography (0-30% EtOAc in Hexanes).

Standard Mitsunobu Coupling

-

Reagents: Dissolve the Di-Boc scaffold (1.0 equiv), Alcohol (1.0–1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF or Dioxane .

-

Addition: Cool to 0°C. Add DIAD (1.5 equiv) dropwise over 15 minutes.

-

Incubation: Allow to warm to room temperature and stir for 2–12 hours.

-

Workup: Concentrate and purify directly via silica gel chromatography. The Di-Boc group aids in separating the product from triphenylphosphine oxide (TPPO).

Downstream Reactivity (SNAr & Deprotection)

Once the purine is anchored to the desired alkyl group (R) at N9, the scaffold allows for versatile functionalization.

-

C6-Substitution (SNAr):

-

The 6-Cl atom can be displaced by ammonia (to form Adenine derivatives), primary amines, or alkoxides.

-

Note: Strong nucleophiles may cleave the Boc groups concomitantly, which is often a desired "one-pot" deprotection-functionalization.

-

-

Global Deprotection:

-

Acidic: TFA/DCM (1:1) or 4M HCl in Dioxane removes both Boc groups quantitatively to yield the free amine.

-

Safety & Handling

-

Sensitization: Purine derivatives can be skin sensitizers. Handle with gloves and in a fume hood.

-

Reactivity: Avoid contact with strong acids unless deprotection is intended.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the carbamate.

References

-

Mitsunobu Reaction Mechanism & Utility

-

Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2009. Link

-

- Daly, S., et al. "Synthesis of N,N-Di-Boc-2-amino-6-chloropurine.

- Application in Nucleoside Synthesis: Crimmins, M. T. "Synthesis of Carbocyclic Nucleosides." Tetrahedron, 54(32), 1998. (Contextualizing the use of 6-chloropurine scaffolds).

- Legraverend, M.

(Note: Specific patent literature often details the exact CAS 309947-87-3 preparation, e.g., WO2004/011463).

Solubility Profile & Handling Guide: N,N-Di-Boc-6-chloro-9H-purin-2-amine

This guide details the solubility profile, solvent selection criteria, and handling protocols for N,N-Di-Boc-6-chloro-9H-purin-2-amine (CAS: 309947-87-3).

The content is structured for organic chemists and process engineers, focusing on the practical application of this intermediate in nucleoside analog synthesis.

Executive Summary & Chemical Identity

N,N-Di-Boc-6-chloro-9H-purin-2-amine is a critical intermediate used to synthesize carbocyclic nucleosides (e.g., Abacavir, Entecavir analogs). Unlike its parent compound (2-amino-6-chloropurine), which is a high-melting, sparingly soluble solid, the introduction of two lipophilic tert-butoxycarbonyl (Boc) groups on the exocyclic amine drastically alters its physicochemical properties.

-

CAS Number: 309947-87-3

-

Molecular Formula:

[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Key Characteristic: The "Di-Boc" protection disrupts the intermolecular hydrogen-bonding network typical of purines, rendering the molecule highly soluble in non-polar and polar aprotic organic solvents, while virtually insoluble in water.

Solubility Matrix

The following data categorizes solvent compatibility based on "Application Scientist" field standards for Boc-protected purines.

| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary Choice. Ideal for transport, reactions, and loading onto silica gel. Caution: Acidic impurities in chloroform can degrade Boc groups. |

| Ethers | Tetrahydrofuran (THF), 2-MeTHF, Dioxane | Excellent (>80 mg/mL) | Reaction Medium. Standard solvent for Mitsunobu coupling (N9-alkylation).[1] Ensure THF is anhydrous to prevent hydrolysis. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good (30–60 mg/mL) | Workup & Purification. High solubility allows for efficient extraction from aqueous phases.[1] Used as the "Good Solvent" in recrystallization. |

| Polar Aprotic | DMF, DMSO, NMP | High (>150 mg/mL) | Avoid if possible. While highly soluble, removal requires high vacuum or aqueous wash, which risks emulsion formation due to the surfactant-like nature of Boc-purines. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (Heating req.) | Risk of Solvolysis. Soluble when hot. Prolonged heating can lead to transesterification or Boc-cleavage.[1] Use only for rapid recrystallization. |

| Alkanes | Hexanes, Heptane, Pentane | Poor/Insoluble | Anti-Solvent. Used to precipitate the compound from EtOAc or DCM solutions during purification.[1] |

| Aqueous | Water, Brine | Insoluble | Wash Medium. The compound partitions exclusively into the organic layer, facilitating easy salt removal. |

Mechanistic Insight: Why Solubility Changes?

To troubleshoot precipitation or yield loss, one must understand the molecular causality.

-

Lattice Energy Disruption:

-

Parent Molecule (2-amino-6-chloropurine): High lattice energy driven by strong intermolecular H-bonds between the exocyclic

and the N7/N9 imidazole nitrogens.[1] Insoluble in most organics.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Di-Boc Derivative: The bulky tert-butyl groups sterically hinder close packing. The carbamate nitrogens are less effective H-bond donors.[1] This lowers the melting point and allows solvent penetration.[1]

-

-

Lipophilicity Shift:

-

The two Boc groups add significant hydrophobic bulk (10 carbons). This shifts the

from ~0.4 (parent) to >3.0, making the molecule compatible with DCM and Hexane/EtOAc mixtures.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

-

Acidity of N9:

-

Despite the Boc groups, the proton at the N9 position remains acidic (

).[1] Consequently, solubility can be enhanced in basic organic media (e.g., THF withngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ), but this prepares the molecule for reaction (alkylation) rather than passive dissolution.[1]

-

Experimental Protocols

Protocol A: Dissolution for Mitsunobu Reaction (Standard Workflow)

Context: Utilizing the N9-H for coupling with an alcohol.

-

Preparation: Weigh N,N-Di-Boc-6-chloro-9H-purin-2-amine into a dry round-bottom flask under Argon.

-

Solvent Addition: Add anhydrous THF (10 mL per gram of substrate).

-

Agitation: Sonicate or stir magnetically at room temperature (25°C).

-

Observation: The solid should dissolve rapidly to form a clear, slightly yellow solution.

-

-

Troubleshooting: If haze persists, add DCM (10% v/v) as a co-solvent.[1] Avoid heating above 40°C to prevent thermal Boc-degradation.[1]

Protocol B: Purification via Recrystallization

Context: Removing impurities after synthesis (e.g., removing excess (Boc)₂O).

-

Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (approx. 3-5 mL/g).

-

Anti-Solvent Addition: Remove from heat. Slowly add Hexanes (or Heptane) dropwise until a persistent cloudiness appears (approx. ratio 1:2 EtOAc:Hexane).[1]

-

Nucleation: Add a seed crystal if available, or scratch the glass surface.[1]

-

Cooling: Allow to cool to Room Temp, then refrigerate at 4°C for 2 hours.

-

Result: White to off-white crystalline needles.[1]

-

-

Filtration: Filter cold and wash with 100% Hexanes.

Visualization: Solubility & Workflow Logic

The following diagram illustrates the decision logic for solvent selection based on the process stage (Reaction vs. Purification).

Caption: Solvent selection logic flow. Green nodes indicate primary reaction solvents; Yellow/Red nodes indicate the recrystallization solvent system.[2]

Critical Stability Note (Self-Validating Check)

When checking solubility via NMR, do not use standard

-

Reason: Chloroform decomposes to form HCl over time. The acidic environment will cleave the Boc groups (appearing as tert-butyl peaks ~1.4 ppm diminishing and free amine peaks appearing).[1]

-

Validation Step: Always neutralize

by passing it through a small plug of basic alumina or adding silver foil before dissolving this specific compound.[1]

References

-

Vertex Pharmaceuticals Inc. (2020).[1] Cyclopentyl nucleoside analogs as anti-virals. WO2020121123A2.[1] (Demonstrates use of THF for Mitsunobu reaction of the Di-Boc intermediate).

-

Der Pharma Chemica. (2014).[1] Design, synthesis and antibacterial activity of novel 1, 3-thiazolidine purine nucleosides. (Describes synthesis of Boc-protected purines in THF and purification via Hexane/EtOAc).

-

Accela ChemBio. (2023). Product Data Sheet: N,N-Di-Boc-6-chloro-9H-purin-2-amine (CAS 309947-87-3).[1] (Confirming chemical identity and commercial availability).

-

Cayman Chemical. (2023).[1][3] 6-Chloropurine Solubility Data. (Provides baseline solubility for the parent core, illustrating the contrast with the protected form).

Sources

- 1. 19540-05-7,1-Azabicyclo[1.1.0]butane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to N,N-Di-Boc-6-chloro-9H-purin-2-amine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of N,N-Di-Boc-6-chloro-9H-purin-2-amine, a pivotal intermediate in contemporary medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, analytical validation, and critical applications, grounding all claims in established scientific literature.

Introduction: A Versatile Building Block

N,N-Di-Boc-6-chloro-9H-purin-2-amine is a protected purine derivative of significant interest in the synthesis of complex bioactive molecules. The two tert-butyloxycarbonyl (Boc) groups on the C2-amine serve as robust protecting groups, rendering the amine nucleophilicity inert during subsequent chemical transformations. This protection is crucial for achieving regioselective functionalization at other positions of the purine ring.

The chlorine atom at the C6 position is the primary site of reactivity, acting as an excellent leaving group for nucleophilic aromatic substitution reactions. This feature allows for the introduction of a wide array of substituents, making it a cornerstone intermediate for building libraries of purine-based compounds. These compounds are frequently investigated as potential therapeutics, including antiviral agents like famciclovir and penciclovir, by serving as precursors to guanine analogs.[1][2] The strategic placement of the chloro and protected amine groups makes this molecule a highly valuable tool for constructing molecules with specific biological targets.

Physicochemical and Structural Properties

The fundamental characteristics of N,N-Di-Boc-6-chloro-9H-purin-2-amine are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

| Property | Value |

| Chemical Formula | C₁₅H₁₈ClN₅O₄ |

| Molecular Weight | 369.79 g/mol |

| IUPAC Name | tert-butyl N-[6-chloro-2-(di-Boc-amino)-9H-purin-9-yl]formate |

| Appearance | Typically an off-white to pale yellow solid |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF) |

Chemical Structure Diagram

The diagram below illustrates the molecular structure of N,N-Di-Boc-6-chloro-9H-purin-2-amine, highlighting the purine core, the C6-chloro substituent, and the di-Boc protected amine at the C2 position.

Caption: Molecular structure of N,N-Di-Boc-6-chloro-9H-purin-2-amine.

Synthesis and Purification Protocol

The synthesis of N,N-Di-Boc-6-chloro-9H-purin-2-amine originates from its precursor, 2-amino-6-chloropurine. The key transformation is the protection of the C2-amino group with di-tert-butyl dicarbonate (Boc₂O).

Step-by-Step Synthesis Methodology

-

Dissolution: Dissolve 2-amino-6-chloropurine (1 equivalent) in an appropriate aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add a non-nucleophilic base, typically 4-Dimethylaminopyridine (DMAP, ~0.1-0.2 equivalents), which acts as a catalyst for the acylation reaction. Then, add a tertiary amine base like Triethylamine (TEA, ~2.5-3 equivalents) to scavenge the acid byproduct.

-

Boc Protection: Cool the mixture to 0°C in an ice bath. Slowly add di-tert-butyl dicarbonate (Boc₂O, ~2.2-2.5 equivalents) portion-wise or as a solution in the reaction solvent. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N,N-Di-Boc-6-chloro-9H-purin-2-amine.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. The spectrum will show characteristic peaks for the Boc groups (a large singlet around 1.5 ppm), aromatic protons on the purine ring, and the N-H proton.

-

¹³C NMR: Confirms the carbon framework, with distinct signals for the carbonyls of the Boc groups, and the carbons of the purine core.

-

-

Mass Spectrometry (MS):

-

LC-MS: Used to confirm the molecular weight of the compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should be observed. This technique is also invaluable for monitoring reaction progress and assessing purity.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound by separating it from any residual starting materials or byproducts. A high purity level (>95%) is typically required for subsequent applications.

Logical Flow of Analytical Validation

This diagram illustrates the sequential process for confirming the structure and purity of the synthesized product.

Caption: Standard workflow for analytical characterization and validation.

Applications in Research and Drug Development

N,N-Di-Boc-6-chloro-9H-purin-2-amine is a versatile intermediate primarily used in the synthesis of substituted guanine and 2-aminopurine analogs.

-

Nucleophilic Aromatic Substitution: The C6-chloro group is readily displaced by various nucleophiles (O-, N-, and S-based). This allows for the synthesis of a diverse range of C6-substituted purines.

-

Palladium-Catalyzed Cross-Coupling: The C6-chloro position is also amenable to Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds to introduce complex aryl, heteroaryl, or alkyl groups.

-

Deprotection: The Boc groups can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to unmask the C2-amine, which can then be used for further functionalization or is a required feature of the final target molecule.

This intermediate is a key starting material in the synthesis of kinase inhibitors, antivirals, and other therapeutic agents where the purine scaffold is a core pharmacophore.[3] For instance, it is a precursor in the synthesis of nucleoside analogs with demonstrated antiviral activity against viruses like the Epstein-Barr virus (EBV) and human herpes virus 6 (HHV-6).[1]

Safety and Handling

As with all laboratory chemicals, N,N-Di-Boc-6-chloro-9H-purin-2-amine should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place, tightly sealed, and away from strong oxidizing agents.

For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

- CN101139348A - The synthetic method of 2-amino-6-chloropurine.

- 2-Amino-6-chloropurine (6-Chloroguanine, NSC 29570, CAS Number: 10310-21-1). Cayman Chemical.

- Process for the preparation of 2-amino-6-chloropurine and derivatives - EP 0569421 B1.

- Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. PMC.

Sources

A Technical Guide to the Strategic Use of N,N-Di-Boc-6-chloro-9H-purin-2-amine in Peptide Nucleic Acid (PNA) Monomer Synthesis

Introduction: The Imperative for Advanced PNA Monomers

Peptide Nucleic Acids (PNAs) represent a paradigm shift in the design of synthetic DNA and RNA mimics. Their unique charge-neutral N-(2-aminoethyl)glycine backbone allows them to hybridize with complementary nucleic acid sequences with exceptionally high affinity and specificity, unhindered by the electrostatic repulsion inherent to natural oligonucleotides.[1][2] This property, combined with their remarkable resistance to degradation by nucleases and proteases, makes PNAs prime candidates for therapeutic and advanced diagnostic applications.[3]

However, the synthesis of high-purity PNA oligomers, particularly those rich in purines, is fraught with challenges.[1] The process relies on solid-phase peptide synthesis (SPPS) methodologies, where protected monomers are sequentially coupled to a growing chain on a solid support.[2] Key hurdles include the poor solubility of purine-containing monomers in organic solvents and the potential for side reactions during chain elongation.[2] Addressing these issues requires a sophisticated approach to monomer design, focusing on the strategic selection of protecting groups that enhance solubility and ensure chemical orthogonality.

This guide provides an in-depth technical analysis of N,N-Di-Boc-6-chloro-9H-purin-2-amine, a pivotal precursor for the synthesis of advanced PNA monomers. We will dissect its molecular architecture to explain how each component—the 6-chloro leaving group, the 2-amino functionality, and the crucial N,N-Di-Boc protecting group scheme—contributes to a more efficient and reliable PNA synthesis workflow.

The Precursor of Choice: N,N-Di-Boc-6-chloro-9H-purin-2-amine

At the heart of modern PNA synthesis lies the need for building blocks that are both highly reactive at the desired position and perfectly inert elsewhere. N,N-Di-Boc-6-chloro-9H-purin-2-amine is an exemplary reagent engineered to meet these demands. It serves as a versatile precursor for introducing 2,6-diaminopurine (DAP) or its derivatives into a PNA sequence. DAP is of particular interest as it is known to stabilize duplexes by forming three hydrogen bonds with thymine, leading to an increased melting temperature (Tm) of the resulting PNA-DNA duplex.[1]

A Functional Dissection of the Molecule

The efficacy of N,N-Di-Boc-6-chloro-9H-purin-2-amine can be understood by examining its three key functional components.

The 6-Chloro Group: The Engine of Reactivity

The chlorine atom at the 6-position of the purine ring is the molecule's primary reactive site. Purines are electron-deficient aromatic systems, making them susceptible to nucleophilic aromatic substitution. The chloro group is an excellent leaving group, readily displaced by nucleophiles such as the secondary amine of the PNA backbone.[4][5] This specific reaction forms a stable C-N bond, effectively tethering the purine base to the PNA backbone. The electrophilic nature of the 6-chloropurine moiety is critical for driving the coupling reaction to completion under standard synthesis conditions.[6]

The 2-Amino Group: Defining the Nucleobase Identity

The amino group at the 2-position establishes the identity of the resulting PNA monomer. When the 6-chloro group is substituted by the nitrogen of the PNA backbone, the resulting nucleobase is a 2,6-diaminopurine (DAP) analogue. This functionality is crucial for the specific hydrogen bonding patterns that govern PNA-DNA/RNA hybridization.

The N,N-Di-Boc Protecting Group: A Masterclass in Control and Solubility

The protection of the exocyclic 2-amino group is non-negotiable in PNA synthesis to prevent unwanted side reactions, such as chain branching, during the coupling steps. While various protecting groups exist, the N,N-Di-Boc (bis-tert-butyloxycarbonyl) strategy offers distinct and compelling advantages over more conventional single Boc or benzhydryloxycarbonyl (Bhoc) groups.[2]

-

Enhanced Solubility: Purine-rich PNA monomers are notoriously difficult to dissolve in the organic solvents (e.g., NMP, DMF) used for solid-phase synthesis.[1][7] The bulky and non-polar nature of the two Boc groups significantly enhances the solubility of the monomer. This is partly because the bis-N-Boc configuration eliminates a hydrogen-bond donor, reducing the potential for intermolecular aggregation that plagues many purine derivatives.[2]

-

Increased Stability: The Di-Boc group provides robust protection that is stable to the mildly basic conditions (typically 20% piperidine in DMF) used to remove the temporary Fmoc group from the PNA backbone's N-terminus in each synthesis cycle.[8]

-

Orthogonality: The Fmoc/Boc protection scheme is a cornerstone of modern PNA synthesis.[1] The Fmoc group is base-labile, while the Boc groups are acid-labile. This orthogonality ensures that the nucleobase protection remains intact throughout the entire chain assembly process and is only removed during the final cleavage from the solid support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[7][9]

Experimental Workflow: Synthesis of a Protected DAP Monomer

The synthesis of an Fmoc-protected 2,6-diaminopurine PNA monomer using N,N-Di-Boc-6-chloro-9H-purin-2-amine is a straightforward process that leverages the molecule's inherent reactivity.

Caption: Workflow for coupling the protected purine to the PNA backbone.

Detailed Step-by-Step Methodology

Objective: To synthesize N-Fmoc-N'-[2-(N,N-di-Boc-amino)-6-purinyl]-2-aminoethyl glycine.

-

Solubilization: Dissolve N,N-Di-Boc-6-chloro-9H-purin-2-amine (1.0 eq) and the Fmoc-protected PNA backbone, N-(2-aminoethyl)-N-(carboxymethyl) amine with Fmoc protection on the primary amine (1.0 eq), in N-Methyl-2-pyrrolidone (NMP).

-

Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution. The base acts as a proton scavenger, neutralizing the HCl generated during the substitution reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, perform an aqueous work-up to remove excess base and salts. The crude product is then purified using column chromatography on silica gel to yield the desired Fmoc-PNA-DAP(Di-Boc)-OH monomer as a pure solid.

Integration into Solid-Phase PNA Synthesis (SPPS)

The successfully synthesized and purified monomer is now ready for incorporation into a growing PNA chain using an automated peptide synthesizer. The standard SPPS cycle, employing Fmoc/Boc chemistry, proceeds as follows.[1]

Caption: The solid-phase synthesis cycle for incorporating the PNA monomer.

-

Fmoc Deprotection: The terminal Fmoc group on the resin-bound PNA chain is removed using a 20% piperidine solution in DMF.[9]

-

Monomer Coupling: The new monomer (Fmoc-PNA-DAP(Di-Boc)-OH) is activated using a peptide coupling reagent like HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA, then added to the resin to couple with the newly freed N-terminus.[3][10]

-

Capping: Any unreacted amino groups on the resin are capped, typically with acetic anhydride, to prevent the formation of deletion sequences.[1]

-

Wash: The resin is thoroughly washed with DMF or NMP to remove excess reagents before initiating the next cycle.

This cycle is repeated until the desired PNA sequence is assembled. Finally, the completed PNA oligomer is cleaved from the resin, and all permanent protecting groups (including the Di-Boc groups on the purine bases) are removed simultaneously using a strong acid, such as a TFA cocktail containing scavengers.[7]

Comparative Advantages of Protection Strategies

The choice of protecting group for the nucleobase is a critical decision in PNA synthesis. The Di-Boc strategy offers clear benefits over other common methods.

| Feature | Fmoc/Bhoc Strategy | Fmoc/Di-Boc Strategy | Rationale & Field Insights |

| Solubility | Moderate to Poor (especially for purines) | Excellent | The two bulky, non-polar Boc groups significantly disrupt crystal packing and reduce hydrogen bonding, leading to superior solubility in organic solvents.[2] |

| Stability | Bhoc can be somewhat labile to repeated piperidine treatments during long syntheses. | High | The Di-Boc group offers robust protection, ensuring minimal loss of the protecting group during the iterative Fmoc deprotection steps. |

| Side Reactions | Bhoc cleavage can generate a reactive benzhydryl cation, which may lead to side reactions with sensitive residues.[9] | Minimal | Boc cleavage generates tert-butyl cation, which is typically well-managed by standard scavengers like triisopropylsilane (TIS) in the cleavage cocktail. |

| Purity of Final Oligo | Can be lower for purine-rich sequences due to aggregation and side reactions. | Generally Higher | Improved solubility and stability translate directly to higher coupling efficiencies and fewer side products, simplifying purification of the final PNA.[2] |

Conclusion

N,N-Di-Boc-6-chloro-9H-purin-2-amine is not merely a reagent but a strategic solution to some of the most persistent challenges in PNA synthesis. By providing a highly reactive site for backbone attachment via the 6-chloro position and ensuring robust protection and enhanced solubility through the N,N-Di-Boc group, it facilitates the efficient synthesis of high-purity PNA monomers. Its use is particularly advantageous for creating 2,6-diaminopurine-containing oligomers, which are critical for applications requiring enhanced duplex stability. For researchers and drug developers in the field of nucleic acid therapeutics and diagnostics, mastering the use of such advanced building blocks is essential for unlocking the full potential of Peptide Nucleic Acid technology.

References

-

Wiessler, M., Waldeck, W., Pipkorn, R. et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences.

-

LGC Biosearch Technologies. (n.d.). The Flexibility of PNA Synthesis.

-

Nandhini, K. P., Al Shaer, D., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(8), 2850-2885.

-

Google Patents. (2008). CN101139348A - The synthetic method of 2-amino-6-chloropurine.

-

Zhivin, A. A., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Molecules, 26(4), 1085.

-

Google Patents. (2021). CN113234077B - Synthesis method of 2-amino-6-chloropurine.

-

LGC Biosearch Technologies. (n.d.). Peptide Nucleic Acid (PNA) Synthesis.

-

Murtola, M., Ghidini, A., & Strömberg, R. (2017). Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. Scholars Academic Journal of Pharmacy, 6(4), 108-112.

-

Kumar, P., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers in Chemistry, 10, 843849.

-

Google Patents. (1993). WO1993015075A1 - Preparation of 2-amino-6-chloropurine.

-

BOC Sciences. (n.d.). PNA Monomers Synthesis Services.

-

ChemPep Inc. (n.d.). Overview of PNA Monomers.

-

Jarrahpour, A. A., & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481.

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.

-

Kumar, T. S., et al. (2012). Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine. Beilstein Journal of Organic Chemistry, 8, 129-35.

-

Besse, L., et al. (2013). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Cancer Chemotherapy and Pharmacology, 72(2), 435-45.

-

De Clercq, E., et al. (2005). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 15(12), 3077-80.

Sources

- 1. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. saspublishers.com [saspublishers.com]

- 4. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent | MDPI [mdpi.com]

- 6. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 8. chempep.com [chempep.com]

- 9. Frontiers | An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates [frontiersin.org]

- 10. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]

Overview of 2-Amino-6-Chloropurine Protecting Group Strategies

Executive Summary

2-Amino-6-chloropurine (2A6CP) is a critical scaffold in the synthesis of guanine nucleosides (e.g., acyclovir, entecavir) and PNA monomers. Its utility stems from the C6-chloro substituent, which serves as a versatile handle for late-stage nucleophilic displacement (converting to –OH, –NH₂, –OR, or –SR). However, the molecule presents a "solubility-reactivity paradox": it is highly insoluble in most organic solvents due to strong intermolecular hydrogen bonding, yet possesses multiple nucleophilic sites (N9, N7, N2) that require orthogonal protection to prevent regiochemical mixtures.

This guide details the strategic protection of 2A6CP, focusing on solubilization techniques, regioselective N9-functionalization, and the stability of the labile C6-chloro moiety.

Part 1: The Reactivity Landscape

To design an effective protection strategy, one must first map the electronic and steric reality of the scaffold. 2A6CP is an amphoteric heterocycle obeying Hard-Soft Acid-Base (HSAB) principles.

Reactivity Map

-

N9 (Imidazole Ring): The most acidic proton (pKa ~9.5). Thermodynamically favored site for alkylation/glycosylation.

-

N7 (Imidazole Ring): Kinetically active. Sterically less hindered than N9 but thermodynamically less stable. prone to alkylation under neutral/kinetic conditions.

-

N2 (Exocyclic Amine): Weakly nucleophilic but prone to side reactions during coupling. Requires protection to increase lipophilicity and prevent amide formation during peptide/oligonucleotide synthesis.

-

C6-Chloro: Electrophilic. Susceptible to hydrolysis (forming guanine) or nucleophilic aromatic substitution (SNAr). Critical Constraint: Protection conditions must not be strong enough to displace this chloride.

Figure 1: Functional reactivity map of 2-amino-6-chloropurine indicating competing sites for protection and functionalization.

Part 2: N2-Exocyclic Amine Protection

The Primary Challenge: Solubility Unprotected 2A6CP is practically insoluble in DCM, THF, and Acetonitrile. Protecting the N2-amine is the standard method to break the crystal lattice intermolecular H-bonds, rendering the molecule lipophilic and soluble in organic solvents.

Comparison of N2-Protecting Groups

| Protecting Group | Reagent | Lipophilicity | Stability (Acid/Base) | Removal Condition |

| Isobutyryl (iBu) | Isobutyryl chloride | High (Excellent Solubility) | Stable to weak acid; Labile to strong base | NH₄OH / MeOH (55°C) |

| Acetyl (Ac) | Acetic anhydride | Moderate | Moderate | NH₄OH / MeOH (RT) |

| DMF-acetal | DMF-dimethylacetal | Moderate | Labile to weak acid | AcOH or NH₄OH |

| Boc | Boc₂O / DMAP | High | Labile to TFA/HCl | TFA / DCM |

Protocol 1: The "Transient Silylation" Method for N2-Isobutyrylation

Direct acylation of solid 2A6CP is inefficient due to heterogeneity. The industry-standard approach uses "Transient Silylation" to solubilize the purine in situ before acylation.

Objective: Synthesis of N-(6-chloro-9H-purin-2-yl)isobutyramide.

Reagents:

-

2-Amino-6-chloropurine (1.0 eq)

-

Trimethylsilyl chloride (TMSCl) (2.5 eq) or BSA (N,O-Bis(trimethylsilyl)acetamide)

-

Isobutyryl chloride (1.1 eq)

-

Pyridine (Solvent/Base)

Step-by-Step Methodology:

-

Solubilization: Suspend 2-amino-6-chloropurine (dried) in anhydrous pyridine under Argon.

-

Transient Protection: Add TMSCl dropwise at 0°C. Heat to 60°C for 2 hours.

-

Acylation: Cool to 0°C. Add Isobutyryl chloride dropwise. Stir at RT for 4 hours.

-

Selectivity: The N2-TMS bond is more reactive/labile than the N9-TMS, allowing selective N-acylation.

-

-

Desilylation (Workup): Cool to 0°C. Add MeOH (5 equivalents) followed by aqueous NH₄OH (cold). Stir for 15 minutes.

-

Note: This cleaves the O-silyl and N9-silyl groups but leaves the N2-amide intact.

-

-

Isolation: Concentrate in vacuo. Triturate the residue with water to remove pyridinium salts. Filter the white solid.

-

Yield: Typically 85-92%.

Part 3: N9-Protection & Regioselectivity Strategies

Once the N2 position is protected (or if proceeding directly), the N9 position is usually the target for glycosylation or alkylation.

The N9 vs. N7 Problem

Alkylation of purines often yields a mixture of N9 (desired) and N7 (undesired) isomers.[3][4][5][6][7]

-

Thermodynamic Control (N9): High temperatures, polar solvents, bulky protecting groups.

-

Kinetic Control (N7): Low temperatures, steric freedom, specific Lewis acids.

Strategy A: The Vorbrüggen Coupling (Gold Standard)

For nucleoside synthesis, silylation followed by Lewis Acid catalysis is the most reliable method to secure N9 regioselectivity.

Workflow:

-

Silylate: Treat 2A6CP with BSA or HMDS/TMSCl to form the bis-silylated intermediate.

-

Couple: React with 1-O-acetyl-sugar (or halide) + Lewis Acid (TMSOTf or SnCl₄) in MeCN or DCE.

-

Mechanism: The reaction proceeds via a silylated intermediate where the N9 nitrogen attacks the oxocarbenium ion of the sugar.

Strategy B: Mitsunobu Reaction

Useful for carbocyclic nucleosides.[4]

-

Selectivity: Generally favors N9 (approx 80:20 ratio N9:N7), but purification is required.

Figure 2: Decision tree for N9-functionalization. Silylation-based pathways (Vorbrüggen) offer superior regiocontrol over direct alkylation.

Part 4: C6-Chloro Stability & Deprotection

The C6-chloro group is a "ticking clock." It must survive the protection/coupling steps but be displaced in the final step.

-

Danger Zone: Strong alkoxides (NaOMe) or hot aqueous bases will displace the Cl, converting it to a methoxy or hydroxy (guanine) derivative prematurely.

-

Safe Zone: Acidic conditions (TFA, HCl in dioxane) and mild bases (Pyridine, cold NH₃).

-

Deprotection Sequence:

-

If the target is a Guanine analog (OH at C6): Use acid hydrolysis (TFA/H₂O) or enzymatic hydrolysis (Adenosine Deaminase) after scaffold construction.

-

If the target is a 2,6-Diaminopurine : Treat with methanolic ammonia at 100°C (autoclave). This simultaneously deprotects the N2-isobutyryl group and displaces the C6-Cl with NH₂.

-

References

-

Regioselectivity in Purine Alkyl

-

Mitsunobu Reaction on 2A6CP

-

N7-Regioselective Str

- Title: Study of Direct N7 Regioselective tert-Alkyl

- Source: ACS Omega (2024).

-

URL:[Link]

-

General Purine Solubility & Properties

-

Synthesis of Antiviral Nucleosides (Famciclovir/Penciclovir Precursors)

-

Title: Process for the preparation of 2-amino-6-chloropurine and derivatives (EP0569421B1).[13]

- Source: European Patent Office / Google P

- URL

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. mdpi.com [mdpi.com]

- 10. caymanchem.com [caymanchem.com]

- 11. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 12. 2-Amino-6-chloropurine Riboside CAS#: 2004-07-1 [m.chemicalbook.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

Literature review of N,N-Di-Boc-6-chloro-9H-purin-2-amine derivatives

Technical Guide for High-Fidelity Nucleoside & PNA Synthesis

Executive Summary

The "Regioselectivity Solver" in Purine Chemistry N,N-Di-Boc-6-chloro-9H-purin-2-amine (hereafter Di-Boc-6-CP ) has emerged as a critical scaffold in modern medicinal chemistry, specifically for overcoming the historic "N7 vs. N9" regioselectivity challenge in purine alkylation.[1] By masking the exocyclic amine with two tert-butoxycarbonyl (Boc) groups, this intermediate fundamentally alters the electronic landscape of the purine ring, rendering the N9 position highly nucleophilic under Mitsunobu conditions while sterically blocking N7.

This guide details the synthesis, reactivity, and strategic application of Di-Boc-6-CP, focusing on its role in synthesizing carbocyclic nucleosides, Peptide Nucleic Acid (PNA) monomers, and 2,6-disubstituted purine libraries.[1]

Structural Analysis & Reactivity Profile

The utility of Di-Boc-6-CP stems from the specific electronic and steric effects introduced by the bis-protection.[1]

| Feature | Chemical Consequence | Application Benefit |

| Bis-Boc Protection (N2) | Electron-withdrawing effect lowers pKa of N9-H. | Enables use as a pronucleophile in Mitsunobu reactions (pKa < 11).[1] |

| Steric Bulk | Massive steric hindrance around N1 and N3; indirect shielding of N7. | Exclusive N9-alkylation ; suppression of N7-isomers.[1] |

| C6-Chloro Substituent | Retains electrophilicity at C6. | Allows late-stage SNAr diversification (Amination, Hydrolysis). |

| Lipophilicity | High solubility in organic solvents (THF, DCM). | Facilitates anhydrous coupling reactions impossible with polar free bases. |

Synthesis of the Core Scaffold

Protocol: Synthesis of N,N-Di-Boc-2-amino-6-chloropurine Target: Conversion of 2-amino-6-chloropurine to the lipophilic, regiocontrolled Di-Boc intermediate.

Reagents:

-

Starting Material: 2-Amino-6-chloropurine (CAS: 10310-21-1)[1][2][3]

-

Reagent: Di-tert-butyl dicarbonate (

) (3.0 – 4.0 equiv.) -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.5 equiv.)

-

Solvent: Anhydrous THF or DMF

Step-by-Step Workflow:

-

Suspension: Suspend 2-amino-6-chloropurine (1.0 eq) in anhydrous THF (0.2 M).

-

Activation: Add DMAP (catalytic) and

(3.5 eq). -

Reaction: Stir at room temperature for 12–18 hours. The suspension will clear as the product forms.

-

Critical Check: Monitor TLC (Hexane/EtOAc 3:1). The product is less polar than the starting material (

).

-

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M citric acid (to remove DMAP) and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Yield Expectation: 85–95%.

-

Characterization:

NMR (DMSO-

-

Figure 1: Efficient conversion of the polar starting material to the lipophilic Di-Boc intermediate.

Strategic Application: The Mitsunobu "Killer App"

The most powerful application of Di-Boc-6-CP is in the Mitsunobu reaction .[1] Unlike unprotected purines which yield intractable mixtures of N7/N9 isomers, Di-Boc-6-CP yields almost exclusively the N9-isomer .[1]

Mechanism of Regiocontrol: The two Boc groups on the exocyclic amine (N2) create a "propeller-like" steric barrier that discourages approach to N3 and N7. Simultaneously, they withdraw electron density, making the imidazole N-H (N9) sufficiently acidic to be deprotonated by the Mitsunobu betaine intermediate.

Protocol: N9-Alkylation via Mitsunobu Coupling [1][4]

-

Setup: Dissolve Di-Boc-6-CP (1.0 eq), Triphenylphosphine (

, 1.5 eq), and the Target Alcohol (1.0 eq) in anhydrous THF. -

Addition: Cool to 0°C. Add DIAD or DEAD (1.5 eq) dropwise.

-

Reaction: Warm to RT and stir (2–12 h).

-

Result: Formation of the N9-alkylated product with inversion of configuration at the alcohol center (SN2 mechanism).

Figure 2: The Mitsunobu pathway ensuring N9 regioselectivity and stereochemical inversion.

Downstream Diversification (C6 Functionalization)

Once the scaffold is anchored at N9, the C6-chloro group serves as a handle for diversification.

-

Pathway A: Synthesis of Guanosine Analogues

-

Reagent: Aqueous acid (e.g., TFA/H2O or HCl).

-

Action: Simultaneous hydrolysis of the C6-Cl to C6-OH (guanine carbonyl) and removal of Boc groups.

-

-

Pathway B: Synthesis of 2,6-Diaminopurines (PNA Monomers) [1]

-

Reagent: Ammonia or Primary Amines.

-

Action: SNAr displacement of C6-Cl.

-

Note: Boc groups may be retained or removed depending on the amine nucleophile and temperature.

-

Case Study: Synthesis of a Carbocyclic Nucleoside

Objective: Synthesis of a carbocyclic guanosine analogue from a cyclopentane scaffold.

-

Coupling:

-

Substrate: (1S, 4R)-4-hydroxycyclopent-2-enyl acetate (Chiral alcohol).[1]

-

Reaction: Mitsunobu coupling with Di-Boc-6-CP .

-

Outcome: Formation of the N9-purinyl cyclopentene with inverted stereochemistry at C4.

-

-

Diversification:

-

The resulting intermediate is treated with 2-mercaptoethanol/NaOMe (to displace Cl if needed) or directly hydrolyzed.

-

-

Deprotection:

-

Treatment with TFA/DCM (1:1) removes both Boc groups and hydrolyzes the C6-Cl (if not already displaced), yielding the target Carbocyclic Guanosine.

-

Why this route? Using unprotected 2-amino-6-chloropurine would result in <30% yield of the N9 isomer. The Di-Boc strategy typically yields >80% of the single N9 isomer.[1][4]

References

-

Daly, S. et al. (2005). "Concise access to N9-mono-, N2-mono- and N2,N9-di-substituted guanines via efficient Mitsunobu reactions." Tetrahedron Letters.

-

Fletcher, S. et al. (2005). "2-Amino-6-chloropurine: A privileged scaffold for the synthesis of N9-substituted guanines."[1][4] Journal of Organic Chemistry.

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.

-

Nielsen, P. E. (1991). "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science. (Context for PNA monomer synthesis using this scaffold).

Sources

Methodological & Application

Synthesis protocol for N,N-Di-Boc-6-chloro-9H-purin-2-amine from 2-amino-6-chloropurine

Executive Summary

This guide details the optimized protocol for synthesizing N,N-Di-Boc-6-chloro-9H-purin-2-amine (Compound 3 ), a critical intermediate for nucleoside analog development (e.g., Penciclovir, Famciclovir) and Peptide Nucleic Acid (PNA) monomers.

Direct protection of 2-amino-6-chloropurine is complicated by its poor solubility and the competing nucleophilicity of the N9/N7 imidazole nitrogens versus the exocyclic N2 amine.[1] This protocol utilizes a "Global Protection – Selective Deprotection" strategy. We first drive the reaction to the soluble Tris-Boc species (Compound 2 ) using DMAP catalysis, followed by a mild, regioselective hydrolysis to remove the labile N9-Boc group, yielding the target N,N-Di-Boc-9H species in high purity.[1]

Key Advantages of This Protocol

-

Solubility Management: Bypasses the insolubility of the starting material by converting it to the lipophilic Tris-Boc intermediate.[1]

-

Regiocontrol: Ensures both protons on the exocyclic amine are protected (preventing side reactions at N2 during subsequent alkylations).

-

Scalability: Avoids chromatography for the intermediate steps; purification is often achieved via crystallization.

Reaction Engineering & Mechanism

The Solubility Challenge

2-amino-6-chloropurine (Compound 1 ) is a "brick dust" solid, insoluble in most organic solvents (DCM, THF) and only sparingly soluble in polar aprotic solvents (DMF, DMSO).[1] Heating in DMF often leads to dimerization or degradation.

Solution: This protocol uses Tetrahydrofuran (THF) as the primary solvent with 4-Dimethylaminopyridine (DMAP) .[1] Although the starting material is a suspension, the reaction is driven forward because the mono- and di-Boc intermediates become progressively more soluble. The mixture transitions from a white suspension to a clear solution, serving as a visual self-validation of reaction progress.[1]

Mechanistic Pathway

The reaction proceeds via nucleophilic catalysis by DMAP.

-

Activation: DMAP reacts with

to form the reactive -

N9 Protection: The acidic imidazole proton (N9) is protected first (fastest kinetics).

-

N2 Exhaustive Protection: The exocyclic amine is then bis-protected. This requires excess

and time.[2][3][4] -

Selective Hydrolysis: The carbamate at N9 is electronically destabilized by the imidazole ring and is significantly more labile to hydrolysis than the exocyclic carbamates. Mild aqueous base removes only the N9-Boc group.[1]

Figure 1: Reaction pathway from insoluble starting material to the target Di-Boc species via the Tris-Boc intermediate.[1]

Experimental Protocol

Materials & Stoichiometry[1]

| Reagent | MW ( g/mol ) | Equiv.[5] | Role |

| 2-Amino-6-chloropurine | 169.57 | 1.0 | Limiting Reagent |

| Di-tert-butyl dicarbonate ( | 218.25 | 3.5 – 4.0 | Electrophile (Excess required) |

| DMAP | 122.17 | 0.1 – 0.2 | Nucleophilic Catalyst |

| Triethylamine (TEA) | 101.19 | 3.5 | Base (Acid Scavenger) |

| THF (Anhydrous) | - | [0.2 M] | Solvent |

| Sat.[1] | - | Excess | Quench/Hydrolysis Reagent |

Step-by-Step Methodology

Phase 1: Formation of Tris-Boc Intermediate[1]

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (

or Ar). -

Suspension: Charge the flask with 2-amino-6-chloropurine (1.0 eq) . Add anhydrous THF to reach a concentration of ~0.2 M (approx. 5 mL per 1 mmol of substrate). The solid will not dissolve.

-

Catalyst Addition: Add DMAP (0.15 eq) and Triethylamine (3.5 eq) . Stir for 5 minutes.

-

Addition: Dissolve

-

Monitoring: Stir vigorously at RT.

-

Visual Endpoint: The white suspension will gradually disappear, turning into a clear, slightly yellow solution.[1] This typically takes 4–12 hours .

-

TLC Control: (Hexanes:EtOAc 3:1). Starting material (

) disappears; Tris-Boc product (

-

Phase 2: Selective N9-Deprotection & Workup

Crucial: Do not perform a standard acidic workup immediately, or you may cleave the exocyclic Boc groups.

-

Quench: Once the reaction is homogeneous and TLC shows conversion to the non-polar Tris-Boc spot, add Saturated Aqueous

(approx. 1/3 reaction volume) directly to the reaction mixture. -

Hydrolysis: Stir the biphasic mixture vigorously at 50°C for 1–2 hours.

-

Extraction: Evaporate the THF under reduced pressure. Dilute the aqueous residue with Ethyl Acetate (EtOAc) .

-

Wash: Wash the organic layer with:

- Water[6]

- 0.5 M Citric Acid (Rapid wash to remove DMAP/TEA traces—do not linger).

- Brine.

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Phase 3: Purification

The crude material is usually a white to off-white foam.[1]

-

Flash Chromatography: Silica gel, eluting with Hexanes/EtOAc (gradient 10%

40%). -

Yield: Expected yield is 85–92% .

Workflow Visualization

Figure 2: Operational workflow for the synthesis. The transition from suspension to solution is the critical process indicator.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Reaction remains a suspension | Insufficient DMAP or wet THF. | Add another 0.1 eq of DMAP. Ensure THF is dry. Sonication can help initiate the reaction. |

| Low Yield / Complex Mixture | Incomplete N9 deprotection or loss of N2-Boc.[1] | Do not use strong acids (HCl) during workup. Stick to Citric Acid or |

| Product is "Tris-Boc" | Hydrolysis step skipped. | If the N9-Boc is retained, the product is the Tris-Boc. This is actually preferred for some Mitsunobu couplings [1]. |

| Emulsion during workup | DMAP salts / Amphiphilic nature. | Saturate the aqueous phase with NaCl (solid) and use a small amount of MeOH in the organic extraction layer. |

References

-

Dey, S., & Garner, P. (2000). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. The Journal of Organic Chemistry, 65(22), 7697–7699.[1] Link[1]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).[3][4] Retrieved February 25, 2026. Link

-

BenchChem. (2025).[2] An In-depth Technical Guide to Boc Protection in Peptide Chemistry. Link[1]

-

ResearchGate. (2025). Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines. Link

Sources

- 1. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of N,N-Di-Boc-6-chloro-9H-purin-2-amine

Topic: Suzuki-Miyaura coupling at C6 of N,N-Di-Boc-6-chloro-9H-purin-2-amine Content Type: Detailed Application Notes and Protocols

Executive Summary

This application note details the protocol for the C6-arylation of N,N-Di-Boc-6-chloro-9H-purin-2-amine via Suzuki-Miyaura cross-coupling. While the purine scaffold is ubiquitous in drug discovery (e.g., kinase inhibitors, nucleoside analogs), this specific substrate presents a unique "Push-Pull" electronic environment. The electron-withdrawing N,N-di-tert-butoxycarbonyl (Di-Boc) group at C2 significantly activates the C6-chloride towards oxidative addition, counteracting the deactivating nature of the free N9-H anion generated under basic coupling conditions.

This guide addresses the critical balance between reactivity (C6-Cl activation), stability (preventing thermal de-Bocylation), and chemoselectivity (avoiding N9-arylation).

Strategic Analysis & Mechanistic Insight

The "Push-Pull" Activation Strategy

Coupling at the C6 position of 2-amino-6-chloropurine is historically sluggish due to the electron-donating effect of the C2-amine, which increases electron density in the pyrimidine ring and raises the energy of the C-Cl

-

The Solution: Protecting the amine with two Boc groups creates a steric and electronic sink. The carbonyls withdraw electron density, lowering the LUMO energy at C6 and restoring electrophilicity similar to or exceeding that of 6-chloropurine.

-

The Trade-off: The Di-Boc group is sterically bulky and acid/base sensitive. Prolonged exposure to hydroxide bases at high temperatures (

) often leads to mono-deprotection or complete cleavage.

The N9-H Challenge (Anionic Deactivation)

The substrate contains an acidic proton at N9 (

-

Problem: The anionic species is electron-rich, electrostatically repelling the electron-rich

catalyst. -

Counter-Strategy: We utilize electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition despite the anionic scaffold, or employ phase-transfer conditions to keep the anionic species away from the catalyst until the transmetallation step.

Visualization: Reaction Pathway & Logic

Diagram 1: Mechanistic Pathway & Competing Equilibria

This diagram illustrates the desired catalytic cycle versus the competing deprotection and anionic deactivation pathways.

Caption: Mechanistic pathway showing the critical competition between N9-deprotonation (deactivating) and C6-oxidative addition. Maintaining the Di-Boc group requires controlling temperature and base strength.

Experimental Protocols

Protocol A: Standard High-Throughput (Aqueous/Organic)

Best for: Rapid screening, substrates where partial de-Boc is acceptable.

Reagents:

-

Substrate: N,N-Di-Boc-6-chloro-9H-purin-2-amine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Charge a microwave vial or round-bottom flask with the purine substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst (0.05 equiv).

-

Evacuate and backfill with Nitrogen (

) or Argon ( -

Add degassed 1,4-Dioxane (

concentration relative to substrate). -

Add aqueous

(3.0 equiv) via syringe. -

Critical Step: Heat to 60–70 °C (oil bath) or 80 °C (microwave, 30 min). Note: Temperatures >80 °C significantly accelerate Di-Boc hydrolysis.

-

Monitor via LC-MS. Look for the product mass (

) and the mono-Boc byproduct ( -

Workup: Dilute with EtOAc, wash with water/brine. Dry over

.

Protocol B: "Boc-Preservation" Method (Anhydrous)

Best for: Scale-up, maintaining full Di-Boc protection, and difficult boronic acids.

Rationale: Eliminating water prevents hydroxide formation, the primary agent of Boc hydrolysis. Using a phosphate base buffers the pH.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.5 equiv[1]

-

Catalyst: XPhos Pd G2 (2–5 mol%) or

(5%) + XPhos (10%) -

Base:

(finely ground, anhydrous, 3.0 equiv) -

Solvent: Anhydrous Toluene or THF

Procedure:

-

In a glovebox or under strict Schlenk conditions, combine substrate, boronic acid, base, and catalyst.

-

Add anhydrous Toluene (

). -

Heat to 80–90 °C for 4–12 hours.

-

Validation: The use of XPhos is critical here. The bulky ligand creates a "shell" around the Pd, preventing the N9-purinyl anion from coordinating too tightly and poisoning the catalyst, while facilitating the coupling of the sterically hindered Di-Boc species.

Data Summary & Optimization Matrix

The following table summarizes expected outcomes based on catalyst/base combinations for this specific scaffold.

| Parameter Set | Catalyst System | Base / Solvent | Outcome | Recommendation |

| Standard | Good Yield, ~20% De-Boc | Baseline | ||

| High Activity | XPhos Pd G2 | Excellent Yield, <5% De-Boc | Preferred | |

| Green/Polar | Low Yield, High De-Boc | Avoid | ||

| Difficult Acids | Good Yield, Variable De-Boc | For sterics |

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or side reactions.

Caption: Diagnostic logic for common failure modes in purine coupling.

Expert Notes & Safety

-

N9-Protection Alternative: If the "9H" protocol fails (yield < 30%), the "Gold Standard" in medicinal chemistry is to alkylate/protect N9 before Suzuki coupling. A THP (tetrahydropyranyl) or SEM (trimethylsilylethoxymethyl) group at N9 removes the anionic interference and dramatically improves yields.

-

Purification: Di-Boc products are lipophilic. Use a gradient of 0–40% EtOAc in Hexanes. If Mono-Boc forms, it will be significantly more polar (elutes later).

-

Safety: 6-chloropurines are potential sensitizers. Handle in a fume hood. Boronic acids can degrade; ensure quality before use.

References

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (PMC) / J Am Chem Soc. Context: Establishes feasibility of coupling on free NH-heterocycles using specific phosphine ligands.

-

The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines. Source: SciSpace / ResearchGate. Context: Detailed regioselectivity analysis showing C6 is the most reactive position on the purine ring.[2]

-

Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Source: MDPI (Molecules). Context: Discusses the stability of Boc groups under Suzuki conditions and the strategy of using them as directing/activating groups.

-

Boc-Protected Amino Groups - Stability and Cleavage. Source: Organic Chemistry Portal. Context: General reference for the chemical stability of Boc groups in basic/aqueous media.

Sources

Application Note & Protocol: Nucleophilic Aromatic Substitution (SNAr) on Di-Boc Protected 6-Chloropurine for Drug Discovery

Introduction: Strategic Importance of 6-Substituted Purines

The purine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous endogenous signaling molecules and a multitude of approved therapeutics. Specifically, functionalization at the C6 position has yielded compounds with significant antiviral, anticancer, and immunosuppressive activities.[1] Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and direct method for introducing diverse functionalities at this position, starting from the readily available 6-chloropurine precursor.

However, the inherent properties of the purine ring system—poor solubility in common organic solvents and multiple reactive nitrogen sites (N1, N3, N7, N9)—present significant challenges for selective and efficient modification. To overcome these hurdles, protection of the purine nitrogens is essential. The use of the tert-butoxycarbonyl (Boc) group, specifically forming a di-Boc protected species, offers a robust solution. This strategy not only dramatically improves solubility in organic solvents like THF and DCM but also electronically deactivates the ring nitrogens, preventing them from competing as nucleophiles and directing reactivity squarely to the C6 position.[2]

This document provides a comprehensive guide to the SNAr reaction on di-Boc protected 6-chloropurine. It details the underlying mechanism, provides a validated experimental protocol for substitution with amine nucleophiles, discusses the reaction scope, and offers practical troubleshooting advice for researchers in drug discovery and chemical biology.

The SNAr Mechanism on an Electron-Deficient Heterocycle

The SNAr reaction is fundamentally different from the more familiar SN1 and SN2 pathways. It is a two-step addition-elimination process that is characteristic of electron-poor aromatic and heteroaromatic systems.[3][4][5] The purine ring, being an electron-deficient heterocycle, is intrinsically primed for this type of transformation, and the presence of a good leaving group like chloride at the C6 position sets the stage for the reaction.

The key steps are:

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., an amine, thiol, or alcohol) on the electron-deficient carbon atom bearing the leaving group (C6).[6][7] This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the purine ring system.[3][5]

-

Formation of the Meisenheimer Complex: The addition of the nucleophile forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.[3][6] The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the purine ring nitrogens helps to delocalize and stabilize this negative charge through resonance.

-

Elimination of the Leaving Group: Aromaticity is restored in the final, rapid step where the leaving group (chloride ion) is expelled, yielding the C6-substituted purine product.

The di-Boc protecting groups play a critical, albeit indirect, role in this mechanism by preventing side reactions at the ring nitrogens and ensuring the substrate remains in solution, thereby facilitating an efficient reaction.

Sources

- 1. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

Application Note & Protocol: A Step-by-Step Guide to the Acid-Catalyzed Deprotection of N,N-Di-Boc-6-chloro-9H-purin-2-amine

Introduction: Unmasking a Key Pharmacophore

In the landscape of medicinal chemistry and drug development, 2-amino-6-chloropurine serves as a pivotal intermediate for the synthesis of a wide array of bioactive molecules, including antiviral and anticancer agents.[1][2] Its structural motif is a cornerstone for developing purine analogs that can interact with biological targets. To facilitate multi-step syntheses, the highly nucleophilic 2-amino group is often protected. The di-tert-butoxycarbonyl (N,N-Di-Boc) protection strategy offers a robust and reliable method to shield this amine from unwanted side reactions.

The subsequent removal, or deprotection, of these Boc groups is a critical transformation to reveal the primary amine for further functionalization. The most prevalent and efficient method for this task is acid-catalyzed hydrolysis using strong acids, with trifluoroacetic acid (TFA) being the reagent of choice due to its efficacy and the volatility of its byproducts.[3][4][5][6] This document provides a detailed, field-proven protocol for the quantitative removal of both Boc groups from N,N-Di-Boc-6-chloro-9H-purin-2-amine, grounded in mechanistic understanding and practical laboratory insights.

The Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The deprotection of a Boc-protected amine with TFA is a classic E1-type elimination process driven by the formation of a stable carbocation.[3][7]

-

Protonation: The process initiates with the protonation of the carbonyl oxygen of a Boc group by the strong acid (TFA). This step activates the carbamate for cleavage.[3][4][8]

-

Carbocation Formation: The protonated intermediate is unstable and collapses. The tert-butyl-oxygen bond cleaves heterolytically to form a highly stable tertiary tert-butyl cation and a carbamic acid intermediate.[3][7][8]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the free primary amine.[3][7][8] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.

-

Salt Formation: In the strongly acidic environment, the newly liberated and basic amine is immediately protonated by the excess TFA, yielding the corresponding amine trifluoroacetate salt as the initial product.[3][8]

The reactive tert-butyl cation generated can potentially alkylate electron-rich species or deprotonate to form isobutylene gas.[3][8][9] For this particular substrate, which lacks highly nucleophilic centers like tryptophan, such side reactions are minimal.

Caption: Figure 1: Mechanism of TFA-Mediated Boc Deprotection.

Experimental Protocol: From Protected Precursor to Free Amine

This protocol provides a robust and reproducible method for the deprotection reaction. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N,N-Di-Boc-6-chloro-9H-purin-2-amine | Synthesis Grade (≥95%) | N/A | Substrate |

| Trifluoroacetic Acid (TFA) | Reagent Grade (≥99%) | Major Supplier | Highly corrosive. Handle with care. |

| Dichloromethane (DCM) | Anhydrous (≥99.8%) | Major Supplier | Use a dry solvent to prevent side reactions. |

| Toluene | ACS Grade | Major Supplier | For azeotropic removal of TFA. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared | For neutralization work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Major Supplier | For drying organic layers. |

| Ethyl Acetate (EtOAc) | ACS Grade | Major Supplier | For extraction. |

| Round-bottom flask & Magnetic stir bar | Appropriate size | N/A | |

| Ice bath | N/A | N/A | For controlled addition of acid. |

| Rotary evaporator | N/A | N/A | For solvent removal. |

Step-by-Step Procedure

1. Reaction Setup:

-

Place the N,N-Di-Boc-6-chloro-9H-purin-2-amine (1.0 equiv.) into a clean, dry round-bottom flask equipped with a magnetic stir bar.

-

Dissolve the substrate in anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1–0.3 M.[10][11] Causality Note: Using anhydrous DCM is crucial as water can interfere with the acidic conditions and affect reaction efficiency.

-

Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C. Causality Note: Cooling the solution mitigates the exothermic nature of mixing TFA and DCM and allows for controlled initiation of the reaction.

2. Deprotection Reaction:

-

While stirring vigorously at 0 °C, slowly add Trifluoroacetic Acid (TFA) (10-20 equiv., typically a 1:1 v/v mixture with DCM) dropwise to the flask.[10][12] Safety Note: TFA is highly corrosive and has toxic vapors. Always perform this addition in a fume hood with appropriate PPE.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Continue to stir the reaction at room temperature for 2-4 hours.[3]

3. Reaction Monitoring:

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or LC-MS.[10][13]

-

TLC Method: Spot the reaction mixture on a silica gel plate against a spot of the starting material. A typical mobile phase is 5-10% Methanol in DCM. The product, 2-amino-6-chloropurine, is significantly more polar than the di-Boc starting material and will have a much lower Rf value.[13] The reaction is complete when the starting material spot has completely disappeared.

4. Work-up and Isolation:

Two primary methods can be used for product isolation, depending on whether the final product is desired as the TFA salt or the free amine.

-

Method A: Isolation of the 2-Amino-6-chloropurine TFA Salt

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[10][12]

-

To ensure complete removal of residual TFA, add toluene (approx. 2-3 times the initial volume of DCM) to the residue and concentrate again. Repeat this co-evaporation step 2-3 times.[10][12]

-

The resulting solid or semi-solid is the crude trifluoroacetate salt, which can often be used directly in subsequent steps.

-

-

Method B: Isolation of the Free Amine (2-Amino-6-chloropurine)

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

-

Carefully dilute the residue with a suitable organic solvent like Ethyl Acetate (EtOAc).

-

Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the mixture with vigorous stirring until gas evolution (CO₂) ceases and the pH of the aqueous layer is basic (pH ~8-9). Causality Note: This step neutralizes the excess TFA and deprotonates the amine salt to yield the free amine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-6-chloropurine.[10][13]

-

5. Purification:

-